2-[(1-Benzyl-piperidin-3-ylmethyl)-methyl-amino]-ethanol
CAS No.:
VCID: VC13447119
Molecular Formula: C16H26N2O
Molecular Weight: 262.39 g/mol
* For research use only. Not for human or veterinary use.
![2-[(1-Benzyl-piperidin-3-ylmethyl)-methyl-amino]-ethanol -](/images/structure/VC13447119.png)
Description |
(1-Benzylpiperidin-3-yl)methanamineThis compound, with the molecular formula C13H20N2, has a molecular weight of 204.31 g/mol . It shares a similar benzylpiperidine structure but lacks the ethanol and methyl-amino components. (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-ethyl-3-methyl-butyramideThis compound, with a more complex structure, includes a benzylpiperidine moiety but is significantly different due to its amide and butyramide components . [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-methyl-amineThis compound has a molecular weight of 247.38 g/mol and includes a benzyl group attached to a piperidine ring with an aminoethyl side chain . Potential Applications and Research FindingsWhile specific research findings on 2-[(1-Benzyl-piperidin-3-ylmethyl)-methyl-amino]-ethanol are not available, compounds with similar structures are often explored for their pharmacological properties, such as potential activity against neurological targets or as part of drug development programs. Data TablesGiven the lack of specific data on 2-[(1-Benzyl-piperidin-3-ylmethyl)-methyl-amino]-ethanol, we can create a hypothetical table based on related compounds:
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | 2-[(1-Benzyl-piperidin-3-ylmethyl)-methyl-amino]-ethanol | ||||||||||||||||
Molecular Formula | C16H26N2O | ||||||||||||||||
Molecular Weight | 262.39 g/mol | ||||||||||||||||
IUPAC Name | 2-[(1-benzylpiperidin-3-yl)methyl-methylamino]ethanol | ||||||||||||||||
Standard InChI | InChI=1S/C16H26N2O/c1-17(10-11-19)12-16-8-5-9-18(14-16)13-15-6-3-2-4-7-15/h2-4,6-7,16,19H,5,8-14H2,1H3 | ||||||||||||||||
Standard InChIKey | QHAPGQLMSXWGBI-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CN(CCO)CC1CCCN(C1)CC2=CC=CC=C2 | ||||||||||||||||
Canonical SMILES | CN(CCO)CC1CCCN(C1)CC2=CC=CC=C2 | ||||||||||||||||
PubChem Compound | 66565034 | ||||||||||||||||
Last Modified | Jan 05 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume